
N-Phenylstearamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylstearamide hydrochloride is a chemical compound with the molecular formula C24H42ClNO. It is a derivative of stearamide, where the hydrogen atom of the amide group is replaced by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylstearamide hydrochloride typically involves the reaction of stearic acid with an aromatic amine in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for 48 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and environmentally friendly. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Phenylstearamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Phenylstearamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of supramolecular gels, which have applications in materials science and nanotechnology
Mechanism of Action
The mechanism of action of N-Phenylstearamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions, which contribute to its ability to form supramolecular structures. These interactions are crucial for its gelation properties and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tolyl)stearamide
- N-(4-acetylphenyl)stearamide
Comparison
N-Phenylstearamide hydrochloride is unique due to its specific structural features and chemical properties. Compared to similar compounds like N-(4-tolyl)stearamide and N-(4-acetylphenyl)stearamide, it exhibits different gelation properties and reactivity. These differences are attributed to the nature of the substituents on the phenyl ring, which influence the compound’s interactions and stability .
Properties
CAS No. |
93981-90-9 |
|---|---|
Molecular Formula |
C24H42ClNO |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
N-phenyloctadecanamide;hydrochloride |
InChI |
InChI=1S/C24H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26);1H |
InChI Key |
WNUHMFCUYDJPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


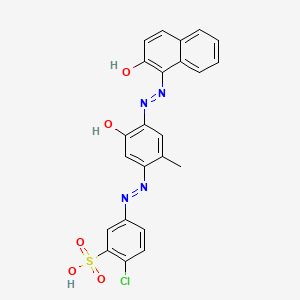


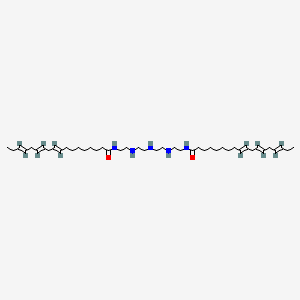

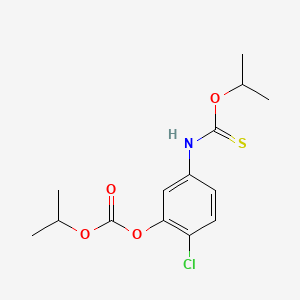

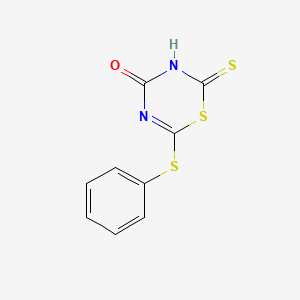
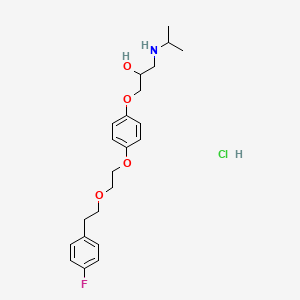

![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

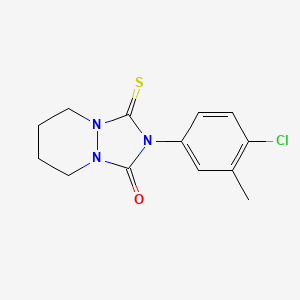
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
